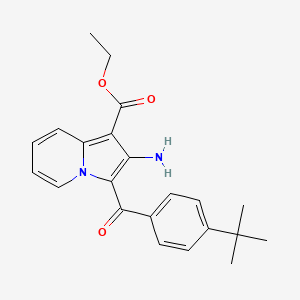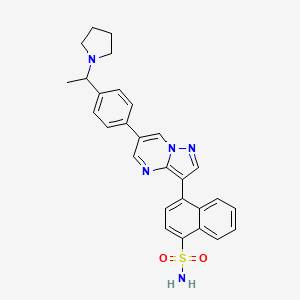![molecular formula C17H13N3O3S3 B2724234 4-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 896337-44-3](/img/structure/B2724234.png)
4-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide is a complex organic compound that features a unique structure combining benzo[1,2-d:4,3-d’]bis(thiazole) and benzamide moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[1,2-d:4,3-d’]bis(thiazole) core, followed by the introduction of the methyl group at the 7-position. The final step involves the coupling of this intermediate with 4-(methylsulfonyl)benzoyl chloride under suitable conditions, such as the presence of a base like triethylamine, to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide is studied for its unique electronic properties, which make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biology
In biological research, this compound is explored for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound’s structure suggests it could be used in the design of new pharmaceuticals, particularly those targeting cancer or infectious diseases.
Industry
In industry, the compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as conductive polymers or coatings.
作用机制
The mechanism of action of N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the target.
相似化合物的比较
Similar Compounds
N-(benzo[1,2-d4,3-d’]bis(thiazole)-2-yl)benzamide: Lacks the methyl and methylsulfonyl groups.
N-(7-methylbenzo[1,2-d4,3-d’]bis(thiazole)-2-yl)benzamide: Lacks the methylsulfonyl group.
N-(benzo[1,2-d4,3-d’]bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide: Lacks the methyl group.
Uniqueness
N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide is unique due to the presence of both the methyl and methylsulfonyl groups, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more versatile in its applications.
属性
IUPAC Name |
4-methylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S3/c1-9-18-12-7-8-13-15(14(12)24-9)25-17(19-13)20-16(21)10-3-5-11(6-4-10)26(2,22)23/h3-8H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHYKMJYKMCOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide](/img/structure/B2724152.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2724154.png)
![4-[2-(2-Ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2724155.png)
![1-(4-chlorophenyl)-4-[(4-ethenylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2724156.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2724158.png)

![{[2-(Benzyloxy)-1-naphthyl]methylene}(methyl)ammoniumolate](/img/structure/B2724165.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-butylphenyl)acetamide](/img/structure/B2724166.png)
![5-[(4-chlorophenyl)(4-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2724168.png)

![7-[(tert-butoxy)carbonyl]-3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2724170.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2724171.png)
![3-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2724172.png)
![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B2724173.png)
